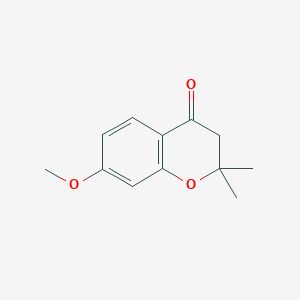

7-Methoxy-2,2-dimethylchroman-4-one

Descripción general

Descripción

7-Methoxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of chromanone, characterized by the presence of a methoxy group at the 7th position and two methyl groups at the 2nd position of the chroman-4-one structure . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with the Vilsmeier reagent, which results in the formation of 4-chlorochromene-3-carbaldehydes . Another method includes the bromination of this compound, followed by deprotonation with lithium diisopropylamide (LDA) and subsequent alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

7-Methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert it into different chroman derivatives.

Substitution: It undergoes substitution reactions, such as bromination and nitration

Common Reagents and Conditions

Vilsmeier Reagent: Used for the formation of 4-chlorochromene-3-carbaldehydes.

Lithium Diisopropylamide (LDA): Used for deprotonation in substitution reactions.

Copper(I) Bromide: Used in methylation reactions.

Major Products Formed

4-Chlorochromene-3-carbaldehydes: Formed from the reaction with the Vilsmeier reagent.

3,3-Dimethylated Chroman Derivatives: Formed from methylation reactions.

Aplicaciones Científicas De Investigación

7-Methoxy-2,2-dimethylchroman-4-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-Methoxy-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

Chroman-4-one: A closely related compound with a similar structure but lacking the methoxy and methyl groups.

Chromone: Another related compound with a double bond between C-2 and C-3, differing from chroman-4-one.

Uniqueness

7-Methoxy-2,2-dimethylchroman-4-one is unique due to the presence of the methoxy group at the 7th position and two methyl groups at the 2nd position, which can influence its chemical reactivity and biological activity . These structural features may contribute to its distinct pharmacological properties compared to other chromanone derivatives.

Actividad Biológica

7-Methoxy-2,2-dimethylchroman-4-one is a compound belonging to the chromanone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chroman skeleton with a methoxy group at the 7th position and two methyl groups at the 2nd position. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. This unique structure influences its reactivity and biological activity compared to other chromanone derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and protein tyrosine phosphatase, which are crucial in signal transduction pathways related to inflammation and cell proliferation.

- Antioxidant Activity : It exhibits significant antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms against environmental stressors .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammation-related diseases .

Biological Activities

Several studies have evaluated the biological activities of this compound:

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. For example:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HL60 (leukemia), and A549 (lung cancer).

- IC50 Values : In vitro studies reported IC50 values indicating potent antiproliferative effects against these cell lines, suggesting its potential as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, demonstrating its ability to scavenge free radicals effectively. This property is particularly relevant in preventing oxidative damage in cells exposed to environmental toxins or UV radiation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammation markers following treatment with this compound.

- Combination Therapy : In combination with standard chemotherapeutic agents, this compound has shown enhanced efficacy in reducing tumor growth in xenograft models of breast cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and lipophilicity. These properties enhance its potential for therapeutic applications in clinical settings .

Propiedades

IUPAC Name |

7-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXYXNEOUCMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345577 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20321-73-7 | |

| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 7-Methoxy-2,2-dimethylchroman-4-one?

A1: this compound serves as a versatile starting material in organic synthesis. Several synthetic routes have been explored, including:

- Acid-catalyzed dehydration: Dehydration of a mixture of cis and trans isomers of 7-methoxy-2,2-dimethylchroman-3,4-diol provides a route to 7-methoxy-2,2-dimethylchroman-3-one. The ratio of these isomers can be controlled by adjusting the reducing conditions used in a prior step involving Lead tetra-acetate acetoxylation of this compound followed by metal hydride reduction.

Q2: How does the presence of the C-2 methyl groups in this compound influence its reactivity?

A2: The two methyl groups at the C-2 position in this compound significantly affect its reactivity, particularly under basic conditions:

Q3: What are the potential applications of this compound derivatives?

A3: Research suggests that derivatives of this compound, particularly those containing the chromene structure, have potential applications as:

- Insect antifeedants: Studies have shown that this compound itself exhibits some insect antifeedant activity against the peach-potato aphid (Myzus persicae). Interestingly, the introduction of a phenyl substituent at the C-2 position of the chromene ring significantly enhances this activity and prolongs its duration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.